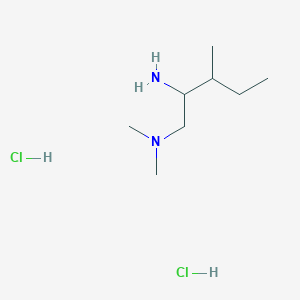
2-(Piperidin-4-yl)ethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-4-yl)ethanethiol is an organic compound that features a piperidine ring attached to an ethanethiol group. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many biologically active compounds. The ethanethiol group introduces a thiol (-SH) functionality, which is known for its reactivity and ability to form strong bonds with metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)ethanethiol typically involves the reaction of 2-(Piperidin-4-yl)ethanamine with thiolating agents. One common method is the reaction of 2-(Piperidin-4-yl)ethanamine with thiourea followed by hydrolysis to yield the desired thiol compound . Another approach involves the use of Lawesson’s reagent or phosphorus pentasulfide to convert the amine to the thiol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Catalytic hydrogenation of corresponding 2-pyridineethanol compounds is another method used in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl)ethanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halides.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-(Piperidin-4-yl)ethanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a ligand in the study of metal-protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl)ethanethiol involves its ability to interact with various molecular targets through its thiol group. The thiol group can form strong bonds with metal ions, making it useful in metalloprotein studies. Additionally, the piperidine ring can interact with biological receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-4-yl)ethanamine: Lacks the thiol group, making it less reactive in certain contexts.
2-(Piperidin-4-yl)ethanol: Contains a hydroxyl group instead of a thiol, leading to different reactivity and applications.
Piperidine: The parent compound, which lacks the ethanethiol side chain.
Uniqueness
2-(Piperidin-4-yl)ethanethiol is unique due to the presence of both the piperidine ring and the thiol group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various fields of research .
Properties
IUPAC Name |
2-piperidin-4-ylethanethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS/c9-6-3-7-1-4-8-5-2-7/h7-9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSOQKHTHIYVPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2,5-difluorophenyl)methyl]thiolan-3-amine](/img/structure/B13290133.png)

![(3-Methylbutan-2-yl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B13290137.png)


![6-[(But-3-yn-2-yl)amino]-2-methylpyrimidine-4-carboxylic acid](/img/structure/B13290171.png)
amine](/img/structure/B13290180.png)
![N-[(1-Aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13290181.png)



![2-{[(3-Ethoxypropyl)amino]methyl}phenol](/img/structure/B13290206.png)


